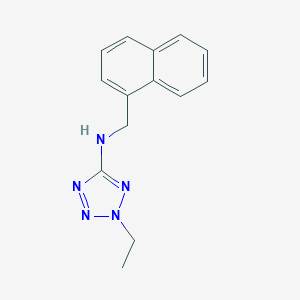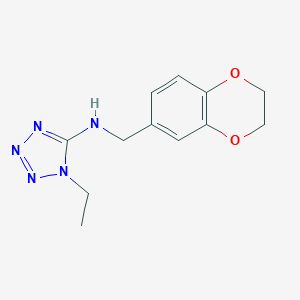
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine, also known as ENTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine works by inhibiting the activity of certain enzymes in the body. One of the enzymes that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine inhibits is called p38 MAP kinase. This enzyme is involved in various cellular processes, including inflammation and cell growth. By inhibiting the activity of this enzyme, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can prevent the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have several biochemical and physiological effects. Studies have shown that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has also been found to reduce the production of inflammatory cytokines and chemokines in the body. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have neuroprotective effects and can protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has several advantages for lab experiments. One of the primary advantages of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is its high potency. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has low toxicity and is well-tolerated by cells and animals.
However, there are also limitations to using 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine. One potential direction is to explore the use of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in combination with other drugs to enhance its anticancer properties. Another potential direction is to investigate the use of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is a chemical compound that has potential applications in various scientific research fields. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. While there are limitations to using 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in lab experiments, its high potency and low toxicity make it a valuable tool for researchers. Further research is needed to fully understand the potential of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine and its future applications in scientific research.
Métodos De Síntesis
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can be synthesized using a two-step process. The first step involves the reaction of 2-ethyl-5-nitro-1-naphthalenemethylamine with sodium azide to form 2-ethyl-5-azido-1-naphthalenemethylamine. The second step involves the reduction of the azide group to an amine group using hydrogen gas over a palladium catalyst.
Aplicaciones Científicas De Investigación
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have potential applications in various scientific research fields. One of the primary applications of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is in the field of medicinal chemistry. Studies have shown that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has anticancer properties and can inhibit the growth of cancer cells. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Propiedades
Nombre del producto |
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine |
|---|---|
Fórmula molecular |
C14H15N5 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
2-ethyl-N-(naphthalen-1-ylmethyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H15N5/c1-2-19-17-14(16-18-19)15-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,17) |
Clave InChI |
NHJQVLKNBRPRID-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)